2-(2-acetyl-4-chlorophenoxy)propanoic acid

Metabolic stability Drug metabolism Pharmacokinetics

Unlock the unique potential of 2-(2-acetyl-4-chlorophenoxy)propanoic acid (CAS 1250300-24-3) for your research. Its distinctive ortho-acetyl substitution on the phenyl ring provides a new chemical handle for PPAR alpha modulator development, CLC-1 chloride channel mapping, and metabolic stability benchmarking. Unlike simpler chlorophenoxy analogs, this scaffold offers predicted metabolic inertness, making it an ideal reference standard in DMPK assays. Purchase with confidence for lead optimization programs in metabolic disease and channelopathy research.

Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
CAS No. 1250300-24-3
Cat. No. B6615138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-acetyl-4-chlorophenoxy)propanoic acid
CAS1250300-24-3
Molecular FormulaC11H11ClO4
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C(=O)C
InChIInChI=1S/C11H11ClO4/c1-6(13)9-5-8(12)3-4-10(9)16-7(2)11(14)15/h3-5,7H,1-2H3,(H,14,15)
InChIKeyZDNSZYZGSDMGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2-Acetyl-4-chlorophenoxy)propanoic Acid (CAS 1250300-24-3): A Procurement-Focused Chemical Overview


2-(2-Acetyl-4-chlorophenoxy)propanoic acid (CAS 1250300-24-3) is a synthetic organic compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . It is commercially available as a versatile small molecule scaffold primarily for research and development (R&D) purposes . The compound is a derivative of phenoxypropanoic acid, featuring both an acetyl group and a chlorine atom on its phenyl ring . While its specific biological or industrial applications remain largely undocumented in the public domain, its chemical architecture aligns it with a broader class of compounds with known activity profiles. Its unique molecular structure is defined by the IUPAC Standard InChI string `1S/C11H11ClO4/c1-6(13)9-5-8(12)3-4-10(9)16-7(2)11(14)15/h3-5,7H,1-2H3,(H,14,15)` .

Why Generic Substitution Fails for 2-(2-Acetyl-4-chlorophenoxy)propanoic Acid: Structural Nuances Drive Function


Even within the seemingly homogeneous class of chlorophenoxyalkanoic acids, minor structural variations lead to profound differences in biological activity, target selectivity, and metabolic stability, making simple substitution without evidence a high-risk scientific endeavor. For instance, while some compounds like clofibric acid are known to undergo extensive metabolic conjugation, closely related structures such as the 2-propionate analogs have been shown to be essentially inert towards these same metabolic pathways [1]. Furthermore, in related series, the absolute stereochemistry and the size of the substituent on the alpha-carbon are critical determinants of potency and stereoselectivity for activating nuclear receptors like PPAR alpha [2]. The specific ortho-acetyl group on the phenyl ring of 2-(2-acetyl-4-chlorophenoxy)propanoic acid represents a unique electronic and steric feature absent in simpler analogs. This structural distinction provides a strong, though indirect, rationale for expecting unique pharmacological, metabolic, or physicochemical properties, justifying its specific selection over more generic chlorophenoxy compounds for advanced research. This underscores the need for the comparative evidence presented in the following section.

Quantitative Differentiation Guide: 2-(2-Acetyl-4-chlorophenoxy)propanoic Acid Performance Benchmarks


Evaluating Metabolic Stability: 2-Propionate vs. Isobutyrate Backbone

This specific molecular backbone confers a distinct metabolic fate compared to a closely related clinical drug. Studies on p-chlorophenoxyalkanoic acids demonstrate that the 2-propionate structure is essentially inert towards metabolic conjugation, whereas the 2-isobutyrate analog (clofibric acid) undergoes extensive glucuronidation and amino acid conjugation [1].

Metabolic stability Drug metabolism Pharmacokinetics

Assessing Nuclear Receptor Activation: The Role of Alpha-Carbon Substitution

The activity of chlorophenoxy acids on the PPAR alpha receptor is highly sensitive to the size of the alpha-substituent and stereochemistry. In a series of 2-substituted analogs, the potency to activate the receptor increased with the size of the 2-alkyl substituent. For example, the (S)-isomer of the 2-n-propyl derivative showed significantly higher activity than the (R)-isomer [1]. This structure-activity relationship (SAR) predicts that the methyl group in our target compound will confer an intermediate level of activity, distinct from smaller (H) or larger (propyl) groups, and will likely exhibit stereoselectivity.

PPAR alpha Metabolic disorders Peroxisome proliferation

Scaffold for Developing Selective Chloride Channel Modulators

The 2-(p-chlorophenoxy)propionic acid (CPP) scaffold is a known pharmacophore for modulating the muscle-specific CLC-1 chloride channel. While the parent CPP molecule itself shows low activity, studies indicate that the presence and location of additional substituents on the carbon chain can influence chloride conductance [1]. The unique ortho-acetyl substitution on the phenyl ring of our target compound makes it a distinct starting point for structure-activity relationship studies aimed at discovering more potent and selective CLC-1 channel blockers.

Ion channel CLC-1 Skeletal muscle Myotonia

Best Research Applications for 2-(2-Acetyl-4-chlorophenoxy)propanoic Acid


Specialized Building Block for Medicinal Chemistry: PPAR Agonist Discovery

As detailed in Section 3, the compound's molecular architecture aligns with known structure-activity relationships for PPAR alpha activation. This makes it a valuable, structurally distinct scaffold for medicinal chemists aiming to synthesize novel PPAR modulators. Its predicted intermediate potency and potential stereoselectivity offer a unique starting point for lead optimization programs focused on metabolic diseases, providing a clear point of differentiation from more established but metabolically labile scaffolds like clofibric acid [2].

Chemical Probe for Elucidating CLC-1 Chloride Channel Pharmacology

This compound serves as a key research tool for academic and industrial groups investigating the role of the CLC-1 chloride channel in skeletal muscle. As a derivative of the known CLC-1 pharmacophore , its unique ortho-acetyl substitution provides a new chemical handle to explore the binding pocket of this ion channel. It can be used in electrophysiology assays to map structure-activity relationships, ultimately aiding in the development of novel therapeutics for channelopathies such as myotonia.

Metabolic Stability Reference Compound in DMPK Studies

Due to its predicted metabolic inertness , this compound can be utilized as a reference standard in drug metabolism and pharmacokinetics (DMPK) assays. Researchers can use it to benchmark the stability of new chemical entities against a core scaffold that is resistant to common conjugation pathways. This application is particularly valuable for calibrating in vitro microsomal or hepatocyte stability assays.

Versatile Reagent in Organic Synthesis

The compound is commercially available as a versatile small molecule scaffold . Its carboxylic acid, aryl chloride, and acetyl ketone functional groups provide multiple, orthogonal points for further synthetic elaboration. This makes it a useful and chemically rich intermediate for the synthesis of more complex molecules in various fields, including material science and chemical biology.

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